2-Formylcyclopropane-1-carbonitrile

Description

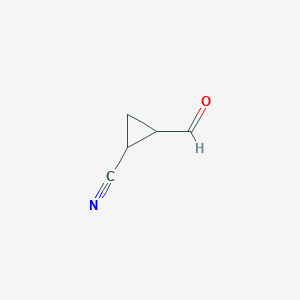

Structure

3D Structure

Properties

IUPAC Name |

2-formylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFWACKVZPQYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824483-83-1 | |

| Record name | 2-formylcyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 2 Formylcyclopropane 1 Carbonitrile and Its Analogs

De Novo Synthesis Approaches

De novo synthesis strategies for 2-formylcyclopropane-1-carbonitrile and its analogs primarily involve the formation of the cyclopropane (B1198618) ring as the key bond-forming step. These methods can be broadly categorized into cyclopropanation reactions of olefins with diazo compounds and intramolecular cyclization reactions.

The reaction of a carbene or carbenoid, typically generated from a diazo compound, with an olefin is a powerful and widely used method for constructing cyclopropane rings. The choice of catalyst is crucial in controlling the stereoselectivity of the reaction.

Transition metal catalysis, particularly with rhodium and iron complexes, has been extensively developed for the cyclopropanation of olefins with diazo compounds. These methods offer high efficiency and control over the reaction's outcome.

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. For instance, the use of dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other chiral rhodium(II) complexes can promote the decomposition of a diazo compound to generate a rhodium-bound carbene intermediate. This intermediate then reacts with an olefin to furnish the cyclopropane product. In the context of synthesizing analogs of 2-formylcyclopropane-1-carbonitrile, a key strategy involves the use of α-diazoimines, which serve as synthetic equivalents of formyl carbenes. For example, N-sulfonyl-1,2,3-triazoles can act as precursors to rhodium(II) azavinyl carbenes, which then react with olefins to produce cyclopropylimines. These imines can be readily hydrolyzed to the corresponding cyclopropanecarboxaldehydes. nih.gov The use of chiral rhodium(II) catalysts, such as Rh₂(S-NTTL)₄, allows for highly diastereo- and enantioselective cyclopropanations. organic-chemistry.org This methodology has been successfully applied to a broad range of substituted styrenes and other olefins, affording the desired cyclopropane products in good to excellent yields and with high enantioselectivity. nih.govorganic-chemistry.org

Iron-based catalysts have emerged as a more economical and environmentally benign alternative to precious metal catalysts like rhodium. Iron-porphyrin complexes, for example, can catalyze the cyclopropanation of olefins with diazoacetonitrile. While offering good yields and scalability, early examples of this method often resulted in moderate diastereoselectivity and no enantioselectivity. More recent advancements have focused on the in situ generation of diazo compounds from precursors like N-nosylhydrazones, which can then be used in a one-pot iron-catalyzed cyclopropanation reaction. This approach allows for the synthesis of a variety of trans-1,2-disubstituted cyclopropanes under mild conditions. rsc.org Furthermore, computational studies have explored the mechanism of iron heme enzyme-catalyzed cyclopropanations, providing insights that can guide the development of more selective catalysts. nih.gov

Table 1: Metal-Catalyzed Cyclopropanation for the Synthesis of 2-Formylcyclopropane-1-carbonitrile Analogs This table presents a summary of representative metal-catalyzed cyclopropanation reactions for the synthesis of precursors to 2-formylcyclopropane-1-carbonitrile and its analogs.

| Catalyst | Diazo Precursor | Olefin | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Rh₂(S-NTTL)₄ | N-mesyl-4-phenyl-1,2,3-triazole | Styrene (B11656) | Cyclopropylimine | >20:1 | 97% | 95% | organic-chemistry.org |

| Rh₂(OAc)₄ | Ethyl 2-diazo-3-oxobutanoate | Styrene | Substituted cyclopropane | - | - | 85% | - |

| Iron(III) Chloride | N-nosylhydrazones | Various | trans-1,2-disubstituted cyclopropanes | - | - | up to 95% | rsc.org |

| Iron Heme Enzyme | Diazirines | Benzyl (B1604629) acrylate | Substituted cyclopropane | cis-selective | - | - | nih.gov |

Organocatalysis has gained prominence as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. In the context of cyclopropanation, chiral secondary amines have been successfully employed to catalyze the reaction between enals and various carbene precursors. researchgate.netnih.govacs.org

One notable approach involves the reaction of α,β-unsaturated aldehydes with benzyl chlorides, which act as bifunctional reagents. nih.gov In the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, an iminium ion intermediate is formed from the enal. This intermediate then undergoes a nucleophilic attack, followed by an intramolecular cyclization to afford the formyl cyclopropane derivative. nih.govacs.org This method allows for the synthesis of a variety of substituted cyclopropanes with good yields and moderate to excellent stereoselectivities. researchgate.netnih.gov The reaction often produces a mixture of diastereomers, but the enantioselectivity for the major diastereomer can be very high. researchgate.net Another strategy utilizes stabilized sulfur ylides in the presence of a chiral diamine catalyst for the asymmetric cyclopropanation of cinnamone derivatives, yielding products with good enantioselectivities and excellent diastereoselectivities. researchgate.net

Table 2: Organocatalytic Asymmetric Cyclopropanation for the Synthesis of Formyl Cyclopropane Derivatives This table summarizes key findings in the organocatalytic asymmetric cyclopropanation of enals to produce formyl-substituted cyclopropanes.

| Organocatalyst | Substrate 1 (Enal) | Substrate 2 | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Diarylprolinol silyl ether | Cinnamaldehyde | Benzyl chloride | Formyl cyclopropane | up to 10:1 | up to 99% | up to 85% | nih.gov |

| Chiral diamine | Cinnamone derivative | Stabilized sulfur ylide | Keto cyclopropane | >95:5 | 67-93% | up to 68% | researchgate.net |

| Cinchona alkaloid derivative | l-menthyl acrylate | - | Carboxylic acid derivative | - | - | - | researchgate.net |

Biocatalysis offers a highly sustainable and selective approach to chemical synthesis. Enzymes, either in their wild-type form or engineered, can catalyze reactions with exceptional levels of stereocontrol under mild conditions. For cyclopropanation reactions, repurposed or artificial heme enzymes have shown significant promise. nih.govnih.gov

Engineered myoglobin (B1173299) and cytochrome P450 enzymes have been developed to catalyze the asymmetric cyclopropanation of olefins with diazo compounds. nih.govnih.gov For instance, an engineered myoglobin has been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes from olefins and ex situ generated diazoacetonitrile. nih.gov This biocatalytic system can achieve up to 99.9% diastereomeric and enantiomeric excess for a broad range of olefin substrates. nih.gov Similarly, engineered cytochrome P450 enzymes have been shown to catalyze the cyclopropanation of styrene with ethyl diazoacetate, with the stereoselectivity being dependent on the specific enzyme variant used. nih.gov A notable advancement in this area is the development of cofactor-independent cyclopropanation enzymes based on promiscuous tautomerases, which can catalyze the enantioselective synthesis of various cyclopropanes from α,β-unsaturated aldehydes and diethyl 2-chloromalonate. nih.gov

Table 3: Biocatalytic Asymmetric Cyclopropanation for the Synthesis of Substituted Cyclopropanes This table highlights the use of biocatalysts in the asymmetric synthesis of cyclopropane derivatives.

| Biocatalyst | Substrate 1 | Substrate 2 | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Turnovers | Reference |

| Engineered Myoglobin | Various olefins | Diazoacetonitrile | Nitrile-substituted cyclopropane | up to >99:1 | up to >99% | up to 5,600 | nih.gov |

| Engineered Cytochrome P450 | Styrene | Ethyl diazoacetate | Ethyl cyclopropanecarboxylate | Varies with enzyme | Varies with enzyme | up to 452 | nih.gov |

| Engineered Tautomerase | Cinnamaldehyde | Diethyl 2-chloromalonate | Diethyl cyclopropanedicarboxylate | up to 25:1 | up to 99:1 | - | nih.gov |

Intramolecular cyclization reactions provide a powerful alternative for the synthesis of cyclopropanes, where the three-membered ring is formed by the closure of a linear precursor.

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and widely used method for the stereoselective synthesis of cyclopropanes. This reaction involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the α- or β-position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.orgrsc.org

For the synthesis of 2-formylcyclopropane-1-carbonitrile analogs, a suitable substrate would be an α,β-unsaturated aldehyde bearing a leaving group. The addition of a nitrile-stabilized carbanion would initiate the cascade, leading to the desired cyclopropane product. The stereochemical outcome of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, have been shown to be highly effective in promoting enantioselective MIRC reactions under mild conditions. rsc.org A recent development in this area is the vinylogous MIRC reaction, which has been applied to the asymmetric synthesis of spiro-cyclopropyl oxindole (B195798) derivatives, demonstrating the broad applicability of this strategy. nih.gov

Table 4: Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Synthesis This table provides an overview of MIRC reactions for the synthesis of functionalized cyclopropanes.

| Catalyst/Chirality Source | Michael Acceptor | Michael Donor | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Chiral Phase-Transfer Catalyst | α,β-Unsaturated ketone with leaving group | Malonate ester | Substituted cyclopropane | - | High | High | rsc.org |

| Organocatalyst (e.g., thiourea) | N-Boc isatylidene malonates | 4-nitroisoxazole derivatives | Spiro-cyclopropyl oxindole | up to >20:1 | up to 99% | up to 99% | nih.gov |

| Chiral Substrate | Chiral α,β-unsaturated ester | Grignard reagent | Enantioenriched cyclopropane | High | High | Good | rsc.org |

Intramolecular Cyclization Reactions

Favorskii Rearrangement and Related Processes

The Favorskii rearrangement is a chemical reaction that converts α-halo ketones and cyclopropanones into carboxylic acid derivatives. wikipedia.org This reaction is catalyzed by a base and can be used to contract rings in cyclic α-halo ketones. wikipedia.orgscienceinfo.com The specific product depends on the base used; hydroxides yield carboxylic acids, while alkoxides or amines produce esters or amides, respectively. wikipedia.org

The reaction mechanism is believed to start with the formation of an enolate on the side of the ketone opposite the halogen atom. This enolate then cyclizes to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile. wikipedia.org An alternative mechanism, known as the pseudo-Favorskii or quasi-Favorskii rearrangement, can occur when enolate formation is not possible. wikipedia.org In this case, the base adds directly to the ketone, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the adjacent carbon, displacing the halide. wikipedia.org

A method for synthesizing highly substituted cyclopropanes utilizes a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols. acs.orgacs.org This process involves the reaction of α,α-dichlorocyclobutanones with organocerium reagents to form tertiary alcohols, which then undergo ring contraction to yield cyclopropanes. acs.orgacs.org The choice of base is crucial for optimizing the yield of the rearrangement, with NaHMDS proving to be effective. acs.org

The Favorskii rearrangement has been applied in the synthesis of complex molecules, including natural products and strained ring systems like cubane. wikipedia.orgscienceinfo.comddugu.ac.in It is a valuable tool for creating branched-chain carboxylic acids and for ring contraction of cyclic ketones. scienceinfo.comddugu.ac.in

| Starting Material | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-halo ketones | Base (e.g., hydroxide (B78521), alkoxide, amine) | Carboxylic acid derivatives (acid, ester, or amide) | Classic rearrangement, can involve ring contraction. | wikipedia.orgscienceinfo.com |

| α,α-Dichlorocyclobutanols | Base (e.g., LiHMDS, NaHMDS) | Highly substituted cyclopropanes | Quasi-Favorskii rearrangement, high diastereoselectivity. | acs.orgacs.org |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | Demonstrates ring contraction from a six-membered to a five-membered ring. | scienceinfo.comadichemistry.com |

Electrochemical Cyclopropanation Methods

Electrochemical methods offer an alternative route for the synthesis of cyclopropane derivatives. researchgate.netiaea.org These techniques can be applied to create cyclopropanes through both cathodic and anodic processes. iaea.org One approach involves the electrochemical reduction of 1,3-dihalides. For instance, the copper(I) chloride-catalyzed photochemical reaction of electron-deficient olefins with dichloromethane (B109758) yields 1,3-dichloro compounds, which can then be electrochemically reduced to form cyclopropane derivatives. rsc.org

Another electrochemical strategy is the cyclopropanation of unactivated alkenes. chemistryviews.orgnih.gov This can be achieved using active methylene (B1212753) compounds in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. chemistryviews.orgnih.gov The reaction is often mediated by ferrocene (B1249389), which acts as an oxidative mediator to generate radicals from the active methylene compounds. nih.gov This method has a broad substrate scope and can be used for the late-stage functionalization of complex molecules. nih.gov

Electrochemical methods have also been employed for the synthesis of cyclopropanes from 1,3-dialkyl bromides. acs.org This process can be streamlined by using a sacrificial reductant and cost-effective electrode materials, eliminating the need for a divided cell. acs.org Furthermore, electrochemical cycloaddition reactions of alkene radical cations with diazo compounds provide a metal- and catalyst-free route to cyclopropanes. acs.org

| Starting Materials | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Electron-deficient olefins and dichloromethane | CuCl catalyst, photochemical reaction followed by electrochemical reduction | Cyclopropane derivatives | Two-step process involving photochemical addition and electroreductive dehalogenation. | rsc.org |

| Unactivated alkenes and active methylene compounds | Electrochemical cell, ferrocene mediator | Substituted cyclopropanes | Direct cyclopropanation with broad substrate scope. | chemistryviews.orgnih.gov |

| 1,3-Dialkyl bromides | Electrochemical synthesis with sacrificial reductant | Mono- and 1,1-disubstituted cyclopropanes | Can be adapted for continuous flow systems. | acs.org |

| Alkenes and diazo compounds | Anodic oxidation | Cyclopropane derivatives | Metal- and catalyst-free [2+1] cycloaddition. | acs.org |

Functional Group Interconversions and Modifications of Precursors

The synthesis of 2-formylcyclopropane-1-carbonitrile can also be approached by modifying precursor molecules that already contain either the nitrile or the formyl group.

Transformations Involving Nitrile Precursors

The nitrile group is a versatile functional group that can be transformed into various other functionalities. researchgate.net In the context of cyclopropane synthesis, nitrile-substituted cyclopropanes are valuable building blocks. nih.gov

One method for preparing nitrile-substituted cyclopropanes involves a base-promoted reaction between 2-arylacetonitriles and α-bromoennitriles. nih.gov This Michael-initiated ring closure proceeds under mild, transition-metal-free conditions. nih.gov The resulting cis- and trans-isomers of the nitrile-substituted cyclopropanes can be obtained with good functional group tolerance. nih.govresearchgate.net

Furthermore, biocatalytic methods can be employed for the enantioselective transformation of nitrile precursors. For example, the biotransformation of 2,2-dimethyl-3-substituted-cyclopropanecarbonitriles using a nitrile hydratase/amidase-containing whole-cell catalyst can produce chiral cyclopropanecarboxylic acids and amides with high enantiomeric excess. nih.gov Another biocatalytic approach utilizes an engineered myoglobin to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile, yielding highly stereoselective nitrile-substituted cyclopropanes. rochester.edu

The nitrile group in these cyclopropane derivatives can be further elaborated. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of functionalized cyclopropanes. researchgate.net

Transformations Involving Formyl/Aldehyde Precursors

The formyl group, or aldehyde, is another key functional group in the synthesis of the target molecule. Cyclopropanecarboxaldehyde itself can be prepared through various methods, such as the oxidation of cyclopropylmethanol (B32771) using pyridinium (B92312) chlorochromate (PCC) or the thermal isomerization of 2,3-dihydrofuran (B140613). chemicalbook.comgoogle.com

A notable strategy for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes involves a "temporary stereocentre" approach. rsc.orgrsc.org This three-step sequence begins with an aldol (B89426) reaction between a chiral N-acyl-oxazolidin-2-one and an α,β-unsaturated aldehyde to create a syn-aldol product with high diastereoselectivity. rsc.orgrsc.org The newly formed β-hydroxyl stereocenter then directs a subsequent cyclopropanation reaction. rsc.orgrsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the chiral cyclopropane-carboxaldehyde in high enantiomeric excess. rsc.orgrsc.org This method has been successfully applied to the asymmetric synthesis of natural products like cascarillic acid. rsc.org

Another approach to synthesizing cyclopropanes from aldehydes is through the Wittig reaction to form an alkene, followed by a Simmons-Smith cyclopropanation. youtube.com This sequence allows for the conversion of an aromatic aldehyde into a cyclopropane product. youtube.com

Stereoselective Synthesis of Chiral 2-Formylcyclopropane-1-carbonitrile Isomers

Achieving stereocontrol in the synthesis of 2-formylcyclopropane-1-carbonitrile is crucial for accessing specific isomers with desired biological activities or chemical properties.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org

In the context of cyclopropane synthesis, chiral auxiliaries have been effectively used to induce asymmetry. For example, a chiral auxiliary can be attached to a substrate, and its steric and electronic properties can direct the approach of reagents in a subsequent cyclopropanation reaction. nih.govacs.org One such strategy involves the use of a catalytically formed chiral auxiliary for the asymmetric cyclopropanation and epoxidation of olefins. nih.gov

A powerful application of chiral auxiliaries is seen in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, as previously mentioned in section 2.2.2. rsc.orgrsc.orgrsc.org The chiral N-acyl-oxazolidin-2-one acts as an auxiliary, first participating in a diastereoselective aldol reaction and then being cleaved in a retro-aldol step to yield the enantiopure cyclopropane-carboxaldehyde. rsc.orgrsc.org This "temporary stereocentre" approach demonstrates the utility of chiral auxiliaries in creating complex chiral molecules. rsc.orgrsc.org

Asymmetric Catalysis for Enantioselective Production

The creation of single-enantiomer cyclopropane derivatives is crucial for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities. Asymmetric catalysis offers a powerful tool to achieve this, with organocatalysis and phase-transfer catalysis emerging as prominent strategies.

Organocatalysis, in particular, has seen significant advancements in the enantioselective cyclopropanation of α,β-unsaturated aldehydes. acs.org Chiral secondary amines, such as diarylprolinol silyl ethers, have been successfully employed to activate enals towards nucleophilic attack by stabilized ylides or bromomalonates. chemistryviews.orgprinceton.edu A novel concept termed "directed electrostatic activation" has been proposed, where the catalyst engages in dual activation of both the ylide and the enal substrate, leading to high enantio- and diasteroselectivity. nih.gov This method has proven effective for a range of α,β-unsaturated aldehydes and sulfonium (B1226848) ylides. nih.gov

Another approach involves the use of chiral dihydroindole catalysts, which have demonstrated high efficiency in the construction of enantioenriched cyclopropanes from enals and stabilized ylides. princeton.edu The reaction proceeds via an iminium-mediated pathway, as evidenced by the lack of reactivity with other electron-deficient olefins like unsaturated nitriles. princeton.edu

Phase-transfer catalysis (PTC) represents another key methodology for the asymmetric synthesis of cyclopropanes. nih.govrsc.org Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are used to facilitate the reaction between a nucleophile (e.g., bromomalonate) and an acceptor (e.g., chalcone) under liquid-liquid or solid-liquid conditions. nih.govacs.org The success of this method often hinges on the specific structure of the catalyst, with factors like the presence of a free hydroxyl group on the cinchona alkaloid being crucial for achieving high enantioselectivity. nih.gov This strategy has been successfully applied to the synthesis of heavily substituted cyclopropane esters with high yields and enantioselectivities up to 96%. nih.gov

Recent developments have also explored the use of chiral-at-metal rhodium(III) complexes for the asymmetric cyclopropanation of α,β-unsaturated 2-acyl imidazoles with vinyl sulfoxonium ylides. acs.org This method provides access to 1,2,3-trisubstituted chiral cyclopropanes with excellent enantiomeric excess values, even at very low catalyst loadings. acs.org

Table 1: Asymmetric Catalytic Methods for Cyclopropane Synthesis

| Catalytic System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diarylprolinol Silyl Ether (Organocatalyst) | α,β-Unsaturated Aldehydes + Bromomalonates | Substituted Cyclopropanes | High diastereoselectivity and enantioselectivity. chemistryviews.org |

| Dihydroindole Catalyst (Organocatalyst) | Enals + Stabilized Ylides | Enantioenriched Cyclopropanes | Utilizes a "directed electrostatic activation" mechanism. princeton.edunih.gov |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salt (Phase-Transfer Catalyst) | Chalcones + Bromomalonates | Trisubstituted Cyclopropanes | High yields and enantioselectivities; requires careful optimization of reaction conditions. nih.gov |

| Chiral-at-Metal Rhodium(III) Complex | α,β-Unsaturated 2-Acyl Imidazoles + Vinyl Sulfoxonium Ylides | 1,2,3-Trisubstituted Chiral Cyclopropanes | Excellent enantioselectivity at low catalyst loadings. acs.org |

Green Chemistry Principles in the Synthesis of 2-Formylcyclopropane-1-carbonitrile

The integration of green chemistry principles into synthetic methodologies is of paramount importance for developing sustainable and environmentally friendly processes. nih.gov Key areas of focus include the use of safer solvents, the reduction of waste, and the avoidance of hazardous reagents.

A significant stride towards greener synthesis is the elimination or replacement of volatile organic solvents. Solvent-free reactions, often conducted through mechanochemistry (grinding), have been shown to be an efficient method for the synthesis of spiro-substituted cyclopropanes. tandfonline.com This approach not only reduces solvent waste but can also lead to milder reaction conditions. tandfonline.com

The use of water as a reaction medium is another cornerstone of green chemistry. For the cyclopropanation of α,β-unsaturated aldehydes with diethyl bromomalonate, O-TMS-diarylprolinol catalysts have been developed that function effectively in water, eliminating the need for a base. organic-chemistry.org The development of catalysts with hydrophobic side chains can further enhance their performance in aqueous environments.

While transition metal catalysis is a powerful tool in organic synthesis, the use of precious or toxic metals raises environmental and economic concerns. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. rsc.orgnih.gov

Base-promoted cyclopropanations involving ylides and electron-deficient olefins, known as Michael-initiated ring closure (MIRC), offer a reliable metal-free alternative. tandfonline.com Organocatalytic methods, as discussed in the previous section, are inherently transition-metal-free and provide a powerful platform for enantioselective cyclopropanation. princeton.edunih.gov Furthermore, novel one-pot, metal-free syntheses of multi-substituted furans have been developed that proceed through a cyclopropanation step, highlighting the versatility of these approaches. nih.gov

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale reaction to an industrial process requires careful optimization and the development of scalable technologies. Continuous flow chemistry has emerged as a particularly promising approach for the synthesis of cyclopropanes, offering several advantages over traditional batch processes. uva.nlrsc.orgrsc.org

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety. researchgate.net For the organocatalyzed enantioselective cyclopropanation of α,β-unsaturated aldehydes, a continuous-flow process using an immobilized diarylprolinol catalyst has been developed. chemistryviews.org This system not only allows for the efficient production of various substituted cyclopropanes with excellent stereoselectivity but also enables the catalyst to be recycled and reused over extended periods. chemistryviews.orgacs.org The reduction in byproducts compared to batch processes is another significant advantage. chemistryviews.org

Electrochemical methods integrated into continuous-flow setups also present a scalable and sustainable route to cyclopropanes. uva.nl A nickel-catalyzed electrochemical cyclopropanation of alkenes has been reported to operate under ambient conditions, tolerate air and moisture, and be scalable to multi-gram quantities. uva.nl This method demonstrates broad substrate scope and high functional group tolerance. uva.nl

The ability to perform multi-gram preparations is a key indicator of a method's scalability. Phase-transfer catalyzed cyclopropanation reactions have demonstrated this capability, allowing for the synthesis of significant quantities of desired products. nih.gov

Table 2: Process Optimization and Scale-Up Strategies

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Continuous Flow Chemistry | Precise reaction control, improved safety, enhanced yield and selectivity, catalyst recycling. chemistryviews.orgresearchgate.net | Enantioselective cyclopropanation using an immobilized organocatalyst. chemistryviews.orgacs.org |

| Electrochemical Flow Synthesis | Mild reaction conditions, scalability, high functional group tolerance. uva.nl | Nickel-catalyzed cyclopropanation of alkenes. uva.nl |

| Multi-gram Scale Batch Reactions | Demonstrated scalability for specific methods. | Phase-transfer catalyzed synthesis of heavily substituted cyclopropane esters. nih.gov |

Reactivity and Chemical Transformations of 2 Formylcyclopropane 1 Carbonitrile

Reactions Involving the Formyl (Aldehyde) Group

The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is the primary driver for the reactivity of the aldehyde group.

The most fundamental reaction of the aldehyde group is nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate and can be catalyzed by either acid or base. masterorganicchemistry.com The addition of a nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

A wide array of nucleophiles can participate in this reaction. For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form, after an aqueous workup, a secondary alcohol. The reaction with cyanide ion (CN⁻) yields a cyanohydrin.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagents (RMgX) | Secondary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water | H₂O | Hydrate (Gem-diol) |

| Alcohol | ROH | Hemiacetal / Acetal |

The rate and equilibrium of these additions can be influenced by steric hindrance from the adjacent cyclopropane (B1198618) ring and the electronic effect of the nitrile group. Nucleophilic addition can be either reversible or irreversible, depending on the basicity of the incoming nucleophile compared to the resulting alkoxide. masterorganicchemistry.com

The aldehyde group in 2-formylcyclopropane-1-carbonitrile is susceptible to both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The oxidation would yield 2-cyanocyclopropane-1-carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The product of this reaction would be (1-cyano-cyclopropyl)methanol. It is important to select the reducing agent carefully, as LiAlH₄ can also reduce the nitrile group. chemistrysteps.compressbooks.pub A milder reagent like DIBAL-H could potentially reduce the nitrile to an aldehyde, but it also reduces aldehydes to alcohols. pressbooks.pub

Aldehydes undergo condensation reactions with various nucleophiles. One of the most significant is the reaction with primary amines to form imines, also known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

Aldol (B89426) condensation is another characteristic reaction of aldehydes that possess an alpha-hydrogen. youtube.com In the case of 2-formylcyclopropane-1-carbonitrile, the hydrogen atom on the same carbon as the formyl group (the formyl proton) is not acidic. However, the hydrogens on the cyclopropane ring are alpha to the carbonyl and could potentially be deprotonated under strong basic conditions to form an enolate, which could then act as a nucleophile. This enolate could react with another molecule of the aldehyde in an aldol-type reaction. youtube.com

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) features a carbon-nitrogen triple bond. Similar to a carbonyl group, this bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles. libretexts.org For example, Grignard reagents react with nitriles to form an imine anion intermediate. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org This provides a synthetic route to convert the nitrile functionality into a keto group.

Reduction of the nitrile group can also be viewed as a nucleophilic addition of a hydride ion. Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. pressbooks.publibretexts.orglibretexts.org This reaction proceeds via the addition of two hydride equivalents. libretexts.org The resulting product from the reduction of 2-formylcyclopropane-1-carbonitrile would be 2-(aminomethyl)cyclopropane-1-carbaldehyde, assuming the aldehyde group is protected or a selective reducing agent is used. If not, both groups would be reduced.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. ebsco.comlibretexts.org This reaction is one of the most common transformations of the nitrile group and proceeds through an amide intermediate. chemistrysteps.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, which increases the electrophilicity of the carbon. organicchemistrytutor.comlumenlearning.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide is formed. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. organicchemistrytutor.com The initial product is an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Ammonia (B1221849) gas is also evolved. libretexts.org To obtain the free carboxylic acid, the solution must be acidified in a separate step. libretexts.org

Under milder conditions, it is sometimes possible to stop the hydrolysis at the amide stage. organicchemistrytutor.com

Table 2: General Hydrolysis Reactions of Nitriles

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₂O, H⁺, heat) | Amide | Carboxylic Acid |

Reductions to Amines

The formyl and nitrile groups of 2-formylcyclopropane-1-carbonitrile can be selectively or simultaneously reduced to afford the corresponding amines. These transformations provide valuable synthetic routes to functionalized cyclopropylamines, which are important building blocks in medicinal chemistry.

One of the most common methods for the reduction of both aldehydes and nitriles is the use of strong hydride reagents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgucalgary.cachemistrysteps.com Treatment of 2-formylcyclopropane-1-carbonitrile with LiAlH₄ would be expected to reduce the formyl group to a primary alcohol and the nitrile group to a primary amine, yielding (2-(aminomethyl)cyclopropyl)methanol. The reaction typically proceeds in an etheral solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide and amino intermediates. libretexts.orgchemistrysteps.com

Reductive amination offers a versatile method for converting the formyl group into a primary, secondary, or tertiary amine. wikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than LiAlH₄ and selectively reduce the protonated imine in the presence of the unreacted aldehyde. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for reductive amination. wikipedia.orgchemrxiv.org

The choice of the amine reactant determines the nature of the resulting amine product. For instance, reaction with ammonia would yield a primary amine, while a primary amine as the reactant would lead to a secondary amine, and a secondary amine would result in a tertiary amine. youtube.commasterorganicchemistry.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom.

| Reaction Type | Reagents and Conditions | Expected Product |

| Full Reduction | 1. LiAlH₄, Et₂O or THF2. H₂O workup | (2-(Aminomethyl)cyclopropyl)methanol |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃, or H₂/Catalyst | (2-((R¹R²N)methyl)cyclopropyl)carbonitrile |

Reactions Involving the Cyclopropane Ring

The significant ring strain of the cyclopropane ring in 2-formylcyclopropane-1-carbonitrile, further activated by the adjacent electron-withdrawing formyl and cyano groups, makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations often lead to the formation of more stable five-membered rings or functionalized acyclic products.

Ring-Opening Reactions

The polarized nature of the C-C bonds in the cyclopropane ring, induced by the donor-acceptor character of the substituents, facilitates nucleophilic or electrophilic attack, leading to ring cleavage.

Lewis acids are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.denih.govnih.govnih.govcapes.gov.br They activate the cyclopropane by coordinating to one of the electron-withdrawing groups, typically the carbonyl oxygen of the formyl group. This coordination enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. A variety of Lewis acids, such as scandium triflate (Sc(OTf)₃) and tin(IV) chloride (SnCl₄), have been employed for this purpose. researchgate.netrsc.org The ring-opening can proceed via an Sₙ1- or Sₙ2-type mechanism, depending on the substrate and reaction conditions. uni-regensburg.de The attack of a nucleophile leads to the formation of a functionalized acyclic product. For instance, the reaction with amine nucleophiles in the presence of a Lewis acid catalyst can lead to the formation of γ-amino acid derivatives. nih.gov

Organocatalysis has also emerged as a powerful tool for the ring-opening of activated cyclopropanes. rsc.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net Chiral secondary amines, for example, can react with the formyl group to form an enamine, which can then trigger a ring-opening process. rsc.org Alternatively, Brønsted acids can protonate the carbonyl group, facilitating the ring-opening. rsc.org These organocatalytic methods often provide high levels of stereocontrol, leading to the synthesis of enantioenriched products. rsc.orgorganic-chemistry.org

| Catalyst Type | Catalyst Example | General Outcome |

| Lewis Acid | Sc(OTf)₃, SnCl₄, B(C₆F₅)₃ nih.gov | Ring-opening with nucleophiles to form acyclic products. |

| Organocatalyst | Chiral secondary amines, Brønsted acids | Stereoselective ring-opening to form functionalized products. |

While specific examples of enzyme-catalyzed ring-opening of 2-formylcyclopropane-1-carbonitrile are not extensively documented, the principles of enzymatic catalysis can be applied to such systems. Enzymes, particularly hydrolases and lyases, could potentially catalyze the ring-opening of activated cyclopropanes. The enzymatic environment can provide precise control over the reaction, leading to high chemo-, regio-, and stereoselectivity. For instance, an enzyme could facilitate the nucleophilic attack of water or another biological nucleophile onto the cyclopropane ring, leading to a specific ring-opened product. The active site of the enzyme would bind the substrate in a specific orientation, predisposing it to a particular reaction pathway. While research in this area is still emerging for this specific class of compounds, the broader field of biocatalysis suggests the potential for developing enzymatic methods for the transformation of functionalized cyclopropanes. acs.org

Cycloaddition Reactions (e.g., [2+1] Annulations)

Donor-acceptor cyclopropanes are well-established as three-carbon (C3) synthons in a variety of cycloaddition reactions. nih.govacs.orgnih.govresearchgate.net These reactions typically proceed through a formal [3+n] cycloaddition pathway, where the cyclopropane acts as a 1,3-dipole equivalent after ring opening. The reaction of 2-formylcyclopropane-1-carbonitrile with various 2π-electron partners, such as alkenes, alkynes, and imines, can lead to the formation of five-membered rings. acs.orgnih.gov These cycloadditions are often catalyzed by Lewis acids, which facilitate the ring-opening of the cyclopropane to generate the reactive zwitterionic intermediate. nih.gov

While [3+2] cycloadditions are common, other modes of cycloaddition are also possible. Although less common for this specific substitution pattern, [2+1] annulations could potentially occur, where the cyclopropane itself acts as the one-carbon component, although this is more characteristic of carbenoid chemistry. More likely, the term [2+1] in the context of this molecule's reactivity might refer to the reaction of an external two-atom component with one of the functional groups, followed by a cyclization involving the ring. However, the predominant cycloaddition pathway for donor-acceptor cyclopropanes involves the entire three-carbon ring.

Rearrangement Reactions (e.g., Cloke-Wilson Rearrangement)

The Cloke-Wilson rearrangement is a characteristic reaction of cyclopropanes bearing a carbonyl group, such as 2-formylcyclopropane-1-carbonitrile. rsc.orgorganicreactions.orgnih.govnih.govresearchgate.net This rearrangement involves the thermal or catalyzed conversion of the cyclopropyl (B3062369) carbonyl compound into a 2,3-dihydrofuran (B140613) derivative. organicreactions.orgnih.gov The driving force for this reaction is the release of ring strain from the three-membered ring to form the more stable five-membered dihydrofuran ring. organicreactions.org

The rearrangement can be promoted by heat or by the use of catalysts such as Brønsted acids, Lewis acids, or even organocatalysts. organicreactions.orgnih.gov The mechanism generally involves the initial activation of the carbonyl group, followed by cleavage of the adjacent C-C bond of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then cyclizes to the dihydrofuran product. nih.gov For 2-formylcyclopropane-1-carbonitrile, this rearrangement would lead to the formation of a 2-cyano-2,3-dihydrofuran. The specific conditions and catalyst used can influence the reaction's efficiency and selectivity. organic-chemistry.orgnih.govresearchgate.net

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Arylation)

Detailed research findings and data on the palladium-catalyzed arylation of 2-formylcyclopropane-1-carbonitrile are not available in the reviewed sources.

Radical Reactions and Photochemical Transformations

Specific studies detailing the radical reactions or photochemical transformations of 2-formylcyclopropane-1-carbonitrile could not be identified.

Advanced Spectroscopic and Analytical Characterization for 2 Formylcyclopropane 1 Carbonitrile Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-formylcyclopropane-1-carbonitrile, particularly for assigning its stereochemistry. The rigid nature of the cyclopropane (B1198618) ring results in distinct chemical shifts and coupling constants for the cis and trans diastereomers.

Detailed analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete assignment of all proton and carbon signals. researchgate.net The protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, a characteristic feature attributed to the ring current effect of the cyclopropane moiety. nih.govdocbrown.info The chemical shifts of the cyclopropyl (B3062369) protons are highly sensitive to the relative orientation of the electron-withdrawing nitrile and formyl substituents. dtic.milacs.org

Stereochemical assignment is primarily achieved through the analysis of proton-proton coupling constants (³JHH). Generally, the trans coupling constant across the cyclopropane ring is smaller than the cis coupling constant. Furthermore, Nuclear Overhauser Effect (NOE) correlations can provide definitive proof of stereochemistry by identifying protons that are close in space. For instance, an NOE between the formyl proton and a cyclopropyl proton would indicate a cis relationship. Theoretical calculations using ab initio methodologies can also be employed to predict NMR spectra for different isomers, aiding in the assignment of the correct configuration. acs.orgmdpi.com

Interactive Table 1: Typical NMR Data for 2-Formylcyclopropane-1-carbonitrile Isomers

| Isomer | Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| trans | -CHO | ~9.5 | ~195 | ³J(CH,CH-CN) ≈ 4-6 |

| H attached to C-CN | ~2.5-2.8 | ~15-20 (C-CN) | ³J(CH-CN,CH-CHO) ≈ 4-6 | |

| H attached to C-CHO | ~2.2-2.5 | ~30-35 (C-CHO) | ²J(geminal) ≈ 4-7 | |

| -CH₂- | ~1.5-1.9 | ~10-15 (CH₂) | ³J(cis) ≈ 8-10 | |

| -C≡N | - | ~118-120 | ||

| cis | -CHO | ~9.4 | ~193 | ³J(CH,CH-CN) ≈ 8-10 |

| H attached to C-CN | ~2.8-3.1 | ~18-23 (C-CN) | ³J(CH-CN,CH-CHO) ≈ 8-10 | |

| H attached to C-CHO | ~2.6-2.9 | ~33-38 (C-CHO) | ²J(geminal) ≈ 4-7 | |

| -CH₂- | ~1.6-2.0 | ~12-17 (CH₂) | ³J(trans) ≈ 5-7 | |

| -C≡N | - | ~117-119 |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 2-formylcyclopropane-1-carbonitrile and its derivatives. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula, C₅H₅NO. nih.gov This technique is routinely used to characterize products from synthetic reactions. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. The fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms. For 2-formylcyclopropane-1-carbonitrile, characteristic fragmentation pathways would include the loss of small neutral molecules such as CO, HCN, or C₂H₂O, helping to elucidate the core cyclopropane structure and the presence of the formyl and nitrile groups. The elucidation of these fragmentation pathways aids in distinguishing it from other isomers. nih.gov

Interactive Table 2: Predicted HRMS Data for 2-Formylcyclopropane-1-carbonitrile (C₅H₅NO)

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₆NO⁺ | 96.04440 |

| [M+Na]⁺ | C₅H₅NNaO⁺ | 118.02634 |

| [M+K]⁺ | C₅H₅KNO⁺ | 134.00028 |

| [M+NH₄]⁺ | C₅H₉N₂O⁺ | 113.07094 |

| [M-H]⁻ | C₅H₄NO⁻ | 94.02984 |

Note: These values are predicted based on the molecular formula. Experimental values are typically within a few ppm of the calculated mass. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. photothermal.comkurouskilab.com For 2-formylcyclopropane-1-carbonitrile, these methods provide clear evidence for the presence of the nitrile and formyl groups.

The IR spectrum will show a strong, sharp absorption band for the nitrile (C≡N) stretch, typically appearing in the range of 2240-2260 cm⁻¹. iitm.ac.in The carbonyl (C=O) stretch of the aldehyde will produce a very strong absorption band around 1700-1725 cm⁻¹. iitm.ac.in The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. iitm.ac.in Vibrations associated with the cyclopropane ring C-H and C-C bonds are also observable. ibm.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the C≡N and C-C bonds of the cyclopropane ring often yield strong Raman signals. The complementarity arises because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. kurouskilab.com

Interactive Table 3: Characteristic Vibrational Frequencies for 2-Formylcyclopropane-1-carbonitrile

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | 2240 - 2260 | Medium (IR), Strong (Raman) |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Medium (Raman) |

| Aldehyde (-CHO) | C-H Stretch | 2810 - 2830 & 2710 - 2730 | 2810 - 2830 & 2710 - 2730 | Weak (IR & Raman) |

| Cyclopropane | Ring C-C Stretch | ~1020 | ~1020 | Medium (IR & Raman) |

| Cyclopropane | C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | Medium (IR & Raman) |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and solid-state conformation. nih.gov Since 2-formylcyclopropane-1-carbonitrile is likely a liquid or low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. Therefore, this technique is more commonly applied to its solid derivatives.

By converting the aldehyde or nitrile into another functional group (e.g., an oxime, hydrazone, or carboxylic acid), stable, crystalline derivatives can be prepared. The resulting crystal structure would unambiguously confirm the connectivity and, crucially, the relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring. mdpi.com This data serves as an absolute benchmark for validating stereochemical assignments made by other techniques like NMR. Analysis of crystal structures of related cyclopropane derivatives reveals typical C-C bond lengths of around 1.50 Å within the strained ring. researchgate.netrsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

For chiral molecules like 2-formylcyclopropane-1-carbonitrile, chiroptical spectroscopy is the primary method for determining the absolute configuration (R or S at each stereocenter). cas.czwiley.compageplace.de These techniques measure the differential absorption of left and right circularly polarized light. encyclopedia.pub

Electronic Circular Dichroism (ECD) measures this differential absorption in the UV-Visible range, corresponding to electronic transitions. nih.gov The carbonyl group (n→π* transition) and the nitrile group serve as chromophores. nih.gov The sign and intensity of the observed Cotton effects in the ECD spectrum are highly dependent on the molecule's three-dimensional structure. psu.edu The absolute configuration is typically assigned by comparing the experimental ECD spectrum with a theoretically calculated spectrum, often generated using time-dependent density functional theory (TDDFT). nih.govrsc.org A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. nih.gov

Theoretical and Computational Investigations of 2 Formylcyclopropane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. arxiv.org These calculations solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. nih.gov It has proven to be a valuable tool for studying the mechanisms of chemical reactions. mdpi.comsemanticscholar.org For a molecule like 2-Formylcyclopropane-1-carbonitrile, DFT can be employed to explore various potential reaction pathways, such as nucleophilic addition to the carbonyl group or reactions involving the nitrile functionality.

DFT calculations can identify and characterize the geometries of reactants, transition states, and products along a reaction coordinate. osti.gov The energy differences between these species allow for the determination of activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. pku.edu.cn For instance, a DFT study could elucidate the mechanism of a tandem radical cyclization involving a derivative of a carbonitrile, as has been demonstrated for similar complex molecules. researchgate.net

Illustrative Example of DFT Calculated Activation Energies for a Hypothetical Reaction of 2-Formylcyclopropane-1-carbonitrile:

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic addition of HCN | TS1 | 15.2 |

| Cycloaddition with a diene | TS2 | 25.8 |

| Radical-mediated cyclization | TS3 | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate methods, such as coupled-cluster theory, can be used to predict various spectroscopic parameters. winterschool.cc For 2-Formylcyclopropane-1-carbonitrile, ab initio calculations could predict its rotational constants, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. Such theoretical predictions can be invaluable in analyzing and assigning experimental spectra. rsc.org

Conformational Analysis and Energy Minima Determination

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable forms, or conformers. drugdesign.orgtaltech.ee For 2-Formylcyclopropane-1-carbonitrile, with its flexible formyl group, conformational analysis can reveal the preferred orientation of this group relative to the cyclopropane (B1198618) ring.

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. researchgate.net The minima on this surface correspond to stable conformers. libretexts.org This analysis helps in understanding the molecule's shape and how its conformation might influence its reactivity and interactions with other molecules. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 2-Formylcyclopropane-1-carbonitrile, MD simulations can provide insights into how the surrounding solvent molecules affect its conformation and dynamics. rug.nl The explicit inclusion of solvent molecules in the simulation allows for the study of specific intermolecular interactions, such as hydrogen bonding between the formyl group and a protic solvent. nih.govchemrxiv.org

These simulations can reveal how the solvent influences the conformational equilibrium and the energy barriers for conformational changes, providing a more realistic picture of the molecule's behavior in solution.

Prediction of Spectroscopic Signatures and Data Interpretation

Computational methods are instrumental in predicting spectroscopic signatures, which can aid in the identification and characterization of molecules. By calculating properties like vibrational frequencies, electronic excitation energies, and nuclear magnetic shielding constants, theoretical spectra (IR, UV-Vis, NMR) can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of 2-Formylcyclopropane-1-carbonitrile or to interpret complex experimental spectra. For example, calculated NMR chemical shifts can help in assigning the signals in an experimental ¹H or ¹³C NMR spectrum to specific atoms in the molecule. copernicus.org

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from theoretical and computational investigations can be used to design novel derivatives of 2-Formylcyclopropane-1-carbonitrile with desired properties. For instance, by computationally screening different substituents on the cyclopropane ring or the formyl group, it is possible to predict how these modifications would affect the molecule's electronic properties, reactivity, or biological activity.

Furthermore, computational methods can be used to explore and propose novel reaction pathways that might lead to new and interesting products. By understanding the factors that control the regio- and stereoselectivity of reactions involving 2-Formylcyclopropane-1-carbonitrile, chemists can design more efficient and selective synthetic routes.

Applications of 2 Formylcyclopropane 1 Carbonitrile As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of reactive functional groups make 2-formylcyclopropane-1-carbonitrile an attractive starting material for the construction of intricate molecular architectures. Its utility spans the synthesis of both heterocyclic compounds and complex natural products.

The reactivity of the formyl and cyano groups, often in concert with the strained cyclopropane (B1198618) ring, provides a powerful platform for the synthesis of a variety of heterocyclic systems. The cyclopropane ring can undergo ring-opening reactions, driven by the release of ring strain, to generate larger, more stable heterocyclic frameworks. For instance, reactions involving nucleophilic attack on the formyl carbon, followed by intramolecular cyclization involving the nitrile group or an atom of the cyclopropane ring, can lead to the formation of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles.

Furthermore, the formyl group can be readily converted into other functionalities, such as imines or oximes, which can then participate in cycloaddition or rearrangement reactions to afford complex heterocyclic structures. The strategic placement of substituents on the cyclopropane ring can also direct the regioselectivity of these transformations, enabling the synthesis of specific isomers of the desired heterocyclic products. The construction of heterocyclic compounds from activated cyclopropane derivatives offers an alternative strategy for preparing molecules with potential structural or biological interest. researchgate.net Several recently developed methods provide access to densely functionalized heterocycles. researchgate.net

The cyclopropane motif is a recurring structural feature in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites. marquette.edursc.orgrsc.org 2-Formylcyclopropane-1-carbonitrile serves as a valuable intermediate in the total synthesis of such compounds. marquette.edu The formyl and cyano groups provide handles for the introduction of additional functionality and the elaboration of the carbon skeleton.

The synthesis of natural products containing a cyclopropane ring has been a significant area of research. marquette.edu The rigidity of the three-membered ring makes it an appealing structural unit for creating molecules with a defined orientation of functional groups. marquette.edu Recent advancements in the formation of cyclopropane rings have had a major impact on the synthesis of these natural products. marquette.edu The cyclopropane ring within the natural product structure is often crucial for its biological activity. rsc.org Nature has evolved diverse strategies to create this structural motif. rsc.org

One notable application is in the synthesis of cyclopropane-containing amino acids, which are non-proteinogenic amino acids with unique conformational constraints. These amino acids are of interest for their potential to modulate the structure and function of peptides and proteins. The formyl group of 2-formylcyclopropane-1-carbonitrile can be reductively aminated to introduce the amino functionality, while the nitrile group can be hydrolyzed to the corresponding carboxylic acid, completing the synthesis of the amino acid.

Scaffold for Pharmacophore Development (Structural Design Focus)

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netdovepress.com The rigid and well-defined three-dimensional structure of the cyclopropane ring in 2-formylcyclopropane-1-carbonitrile makes it an excellent scaffold for the design of novel pharmacophores. nih.gov By strategically modifying the formyl and cyano groups, and by introducing substituents on the cyclopropane ring, chemists can create a library of compounds with diverse spatial arrangements of functional groups.

This approach allows for the exploration of the chemical space around a particular biological target and the identification of new lead compounds for drug discovery. nih.gov The inherent scaffold-hopping ability of pharmacophores often leads to the discovery of structurally diverse compounds in virtual screening. nih.gov The cyclopropane core serves to orient the pharmacophoric features in a precise manner, which can lead to high-affinity and selective binding to the target protein.

The concept of using a rigid scaffold to control the conformation of flexible side chains is a powerful strategy in modern medicinal chemistry. 2-Formylcyclopropane-1-carbonitrile provides a readily accessible and synthetically versatile platform for implementing this strategy.

| Feature | Description | Reference |

| Scaffold Rigidity | The cyclopropane ring provides a rigid framework, restricting the conformational flexibility of the molecule. | marquette.edu |

| Functional Group Handles | The formyl and cyano groups allow for the attachment of various pharmacophoric elements. | cymitquimica.comlifechemicals.com |

| Stereochemical Control | The stereochemistry of the cyclopropane ring can be controlled, leading to the synthesis of specific enantiomers or diastereomers. | researchgate.net |

| Scaffold Hopping | The abstract nature of pharmacophore models allows for the identification of structurally distinct hits. | nih.gov |

Applications in Material Science Precursors

The unique chemical properties of 2-Formylcyclopropane-1-carbonitrile also lend themselves to applications in material science. The high reactivity of the cyclopropane ring, particularly its propensity to undergo ring-opening polymerization, makes it a potential monomer for the synthesis of novel polymers. The resulting polymers would possess a unique microstructure, with repeating cyclopropyl (B3062369) units or their ring-opened derivatives incorporated into the polymer backbone.

These polymers could exhibit interesting physical and chemical properties, such as enhanced thermal stability, altered solubility, or specific optical or electronic characteristics. The formyl and cyano groups can also be utilized to crosslink the polymer chains or to introduce specific functionalities for applications in areas such as adhesives, coatings, or advanced composites. The development of new synthetic pathways to create multifunctional polymers is a key area of research. klinger-lab.de

Design and Synthesis of Novel Catalysts and Ligands Incorporating the 2-Formylcyclopropane-1-carbonitrile Motif

The stereochemically defined structure of 2-formylcyclopropane-1-carbonitrile makes it an attractive building block for the design of chiral ligands for asymmetric catalysis. By converting the formyl and cyano groups into coordinating moieties, such as phosphines, amines, or oxazolines, it is possible to create a new class of chiral ligands.

The rigid cyclopropane backbone would serve to position the coordinating atoms in a well-defined spatial arrangement, creating a chiral environment around the metal center. This can lead to high levels of enantioselectivity in a variety of catalytic transformations. The modular nature of this approach allows for the facile synthesis of a library of ligands with varying steric and electronic properties, enabling the fine-tuning of the catalyst performance for a specific reaction. The design of chiral ligands is a crucial aspect of asymmetric catalysis. researchgate.net

Biological Relevance and Molecular Interactions of 2 Formylcyclopropane 1 Carbonitrile in Vitro/mechanistic Focus

Enzyme Inhibition Studies (Biochemical Mechanisms of Action in Vitro)

The primary biological significance of 2-Formylcyclopropane-1-carbonitrile lies in its utility as a building block for enzyme inhibitors. The unique strained ring structure of the cyclopropane (B1198618) moiety, combined with the electrophilic nature of the formyl group and the electron-withdrawing nitrile group, provides a reactive scaffold for designing molecules that can interact with and modulate the activity of enzymes.

Cyclopropane-containing compounds are known to act as mechanism-based enzyme inactivators. This type of inhibition occurs when the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.

In the context of inhibitors derived from 2-Formylcyclopropane-1-carbonitrile, it is hypothesized that the enzyme's active site residues could initiate a nucleophilic attack on the cyclopropane ring. This would result in the formation of a covalent adduct between the inhibitor and the enzyme, effectively blocking the enzyme's catalytic activity. This mechanism is particularly relevant for enzymes that utilize nucleophilic catalysis, such as certain proteases and phosphatases.

While specific SAR studies for 2-Formylcyclopropane-1-carbonitrile itself are not available, research on related cyclopropane-containing inhibitors provides insights into how structural modifications can modulate molecular interactions. For instance, in a series of cyclopropane-based inhibitors of coronavirus 3C-like proteases, the introduction of different substituents on the cyclopropane ring significantly influenced their potency. Replacement of a methylene (B1212753) group with a gem-difluoro group, for example, was found to enhance the inhibitory activity. nih.gov

A patent for protein tyrosine phosphatase inhibitors describes the use of 2-Formylcyclopropane-1-carbonitrile in the synthesis of a class of inhibitors for PTPN1 and PTPN2. google.com This suggests that the cyclopropane-nitrile-formyl core is a key pharmacophore, and modifications to the rest of the molecule would be crucial for achieving selectivity and high affinity for the target enzymes. The development of these inhibitors likely involved extensive SAR studies to optimize their interaction with the active site of the phosphatases.

| Compound/Analog Class | Structural Modification | Impact on Activity | Target Enzyme(s) |

| Cyclopropane-derived dipeptidyl inhibitors | gem-difluoro substitution on cyclopropane ring | Increased potency | SARS-CoV-2, SARS-CoV-1, MERS-CoV 3CL proteases nih.gov |

| PTPN1/PTPN2 Inhibitors | Incorporation of 2-Formylcyclopropane-1-carbonitrile core | Enables inhibition of target phosphatases | Protein Tyrosine Phosphatase Non-Receptor Type 1 & 2 (PTPN1/PTPN2) google.com |

Receptor Binding Studies at a Molecular Level

Direct receptor binding studies for 2-Formylcyclopropane-1-carbonitrile have not been reported. The focus of research has been on its role in the synthesis of enzyme inhibitors rather than as a ligand for receptors. The derivatives of 2-Formylcyclopropane-1-carbonitrile that inhibit PTPN1 and PTPN2 are designed to bind to the active site of these enzymes, which are intracellular, rather than to cell surface receptors.

Biochemical Investigations of Molecular Targets (In Vitro)

The most clearly identified molecular targets for compounds derived from 2-Formylcyclopropane-1-carbonitrile are the protein tyrosine phosphatases PTPN1 and PTPN2. google.com PTPs are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues of proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.

The inhibitors synthesized using 2-Formylcyclopropane-1-carbonitrile are designed to interact with the catalytic domain of these phosphatases. The general mechanism of PTP catalysis involves a cysteine residue in the active site that acts as a nucleophile. It is plausible that the cyclopropane ring of the inhibitors derived from 2-Formylcyclopropane-1-carbonitrile is targeted by this cysteine residue, leading to the covalent modification and inactivation of the enzyme.

| Molecular Target | Function | Relevance of Inhibition |

| Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) | Negative regulator of insulin (B600854) and leptin signaling pathways. | Potential therapeutic for type 2 diabetes and obesity. google.com |

| Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) | Negative regulator of the JAK-STAT signaling pathway, involved in immune responses. | Potential therapeutic for cancer and autoimmune diseases. google.com |

Development of 2-Formylcyclopropane-1-carbonitrile as a Molecular Probe for Biochemical Pathways

Given its role as a precursor for specific enzyme inhibitors, 2-Formylcyclopropane-1-carbonitrile has the potential to be used in the development of molecular probes. By incorporating a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) into the structure of the inhibitors derived from it, these molecules could be used to study the localization, expression, and activity of their target enzymes within cells and tissues.

For example, a fluorescently labeled inhibitor of PTPN1 derived from 2-Formylcyclopropane-1-carbonitrile could be used in fluorescence microscopy to visualize the subcellular localization of the enzyme. Similarly, a biotinylated version could be used for affinity purification of the enzyme and its binding partners, aiding in the elucidation of its role in various biochemical pathways. While the development of such probes based on 2-Formylcyclopropane-1-carbonitrile has not been explicitly reported, it represents a logical and valuable future direction for research in this area.

Advanced Methodologies for the Analysis and Detection of 2 Formylcyclopropane 1 Carbonitrile

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity and resolving the various isomers of 2-formylcyclopropane-1-carbonitrile. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For 2-formylcyclopropane-1-carbonitrile, reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Purity Analysis : A standard HPLC method with UV detection can be developed to determine the purity of a sample. The aldehyde group's carbonyl chromophore allows for sensitive detection at specific UV wavelengths. By analyzing the chromatogram, the area of the main peak corresponding to the compound can be compared to the areas of any impurity peaks to calculate the percentage purity.

Isomer Analysis : 2-Formylcyclopropane-1-carbonitrile exists as stereoisomers (enantiomers and diastereomers). Separating these isomers is critical as they may possess different biological activities or chemical properties. Chiral HPLC, which employs a chiral stationary phase (CSP), is the primary method for resolving enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. uni-muenchen.de The choice of CSP and mobile phase is crucial for achieving optimal separation.

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. Given the relatively small size of 2-formylcyclopropane-1-carbonitrile, GC is a viable option, provided the compound does not degrade at the temperatures used in the injector and column.

Purity Analysis : A GC system equipped with a Flame Ionization Detector (FID) can provide high-resolution separation and quantification of the compound and any volatile impurities. The choice of a capillary column with an appropriate stationary phase is critical for resolving closely related compounds.